molecular formula C15H17BrN4 B084521 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine CAS No. 14549-62-3

5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B084521
CAS No.: 14549-62-3
M. Wt: 333.23 g/mol
InChI Key: WTUPIFDULMNGBJ-UHFFFAOYSA-N
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Description

5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine: is a chemical compound with the molecular formula C16H19BrN4 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 1-(3-amino-5-bromo-4-pyridyl)piperazine with a phenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process may also involve the use of catalysts to increase the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-
  • 3-Pyridinamine, 5-bromo-4-(4-(4-methylphenyl)-1-piperazinyl)-

Comparison: 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern and the presence of both amino and bromine functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications. Similar compounds may have different substitution patterns, leading to variations in their reactivity and biological activities.

Properties

CAS No.

14549-62-3

Molecular Formula

C15H17BrN4

Molecular Weight

333.23 g/mol

IUPAC Name

5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine

InChI

InChI=1S/C15H17BrN4/c16-13-10-18-11-14(17)15(13)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9,17H2

InChI Key

WTUPIFDULMNGBJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC=C3N)Br

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC=C3N)Br

14549-62-3

Synonyms

5-Bromo-4-(4-phenyl-1-piperazinyl)-3-pyridinamine

Origin of Product

United States

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